molecular formula C16H21N3O2 B4051488 N-butyl-2-ethyl-N-(2-furylmethyl)pyrimidine-5-carboxamide

N-butyl-2-ethyl-N-(2-furylmethyl)pyrimidine-5-carboxamide

Cat. No.: B4051488
M. Wt: 287.36 g/mol
InChI Key: CTOSUEGAACZYGD-UHFFFAOYSA-N
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Description

N-butyl-2-ethyl-N-(2-furylmethyl)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.16337692 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of NF-kappaB and AP-1 Gene Expression

A study focused on the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, aiming to improve oral bioavailability and examining its inhibitory effect on NF-kappaB and AP-1 transcription factors. The research found that specific substitutions on the pyrimidine ring influenced activity, highlighting the critical role of the carboxamide group at the 5-position for maintaining activity. These findings underscore the potential of pyrimidine derivatives in modulating gene expression related to inflammation and cancer (M. Palanki et al., 2000).

Heterocyclic Synthesis Techniques

Research on the synthesis of heterocyclic compounds from enamino nitriles highlighted methods for creating heterocondensed pyrimidines, which are precursors for further chemical transformations. This work illustrates the versatility of pyrimidine derivatives in synthesizing complex heterocyclic systems, which could have applications in developing novel pharmaceuticals (H. Wamhoff et al., 1993).

Acid-Catalyzed Transformations

A study explored acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, leading to the development of new fused heterocyclic systems. This research points to the potential of pyrimidine and furan derivatives for creating novel compounds with unique properties, possibly useful in various biomedical applications (T. Stroganova et al., 2016).

Novel 2-Diethylamino-6-Methyl-4(3H)-Pyrimidinones

The synthesis and structural insights of novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones were described, focusing on their tautomerism and potential biological activity. Such compounds might serve as valuable pharmaceuticals or agrochemicals, demonstrating the importance of pyrimidine derivatives in drug discovery and development (L. Craciun et al., 1998).

Synthesis of Pyrimidine N-Oxides

A method for synthesizing pyrimidine N-oxides from carboxamide oximes was outlined, showcasing a general approach to preparing these compounds. This technique highlights the utility of pyrimidine derivatives in chemical synthesis, offering a route to N-oxides that could have various pharmaceutical and material science applications (B. Mlakar et al., 1998).

Properties

IUPAC Name

N-butyl-2-ethyl-N-(furan-2-ylmethyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-3-5-8-19(12-14-7-6-9-21-14)16(20)13-10-17-15(4-2)18-11-13/h6-7,9-11H,3-5,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOSUEGAACZYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CO1)C(=O)C2=CN=C(N=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.